1-Chloronon-2-ene
Description
Properties
CAS No. |
41792-06-7 |
|---|---|
Molecular Formula |
C9H17Cl |
Molecular Weight |
160.68 g/mol |
IUPAC Name |
1-chloronon-2-ene |
InChI |
InChI=1S/C9H17Cl/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6,9H2,1H3 |
InChI Key |
BNALNZBXPXBMTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloronon-2-ene can be synthesized through several methods. One common approach involves the chlorination of non-2-ene. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters. This method ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Chloronon-2-ene undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with halogens (e.g., bromine, chlorine) to form dihalogenated products.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form non-2-yne.
Common Reagents and Conditions:
Halogenation: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of an inert solvent such as carbon tetrachloride (CCl4).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Dihalogenated Alkenes: From addition reactions with halogens.
Substituted Alkenes: From nucleophilic substitution reactions.
Alkynes: From elimination reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Chloronon-2-ene in chemical reactions involves the interaction of its double bond and chlorine atom with various reagents:
Substitution Reactions: The chlorine atom, being a good leaving group, is replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism.
Elimination Reactions: The base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the chlorine atom.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(E)-1-Chloro-5-methoxypent-2-ene
Molecular Formula : C₆H₁₁ClO
Key Features :
- Shorter chain (5 carbons) with a methoxy (-OCH₃) group at position 4.
- The presence of the methoxy group introduces polarity, enhancing solubility in polar solvents compared to non-functionalized chloroalkenes like 1-Chloronon-2-ene . Reactivity:
- The methoxy group can participate in hydrogen bonding and nucleophilic reactions, whereas this compound’s reactivity is dominated by electrophilic addition at the double bond.
1-Chloro-2-methyl-2-propanol
Molecular Formula : C₄H₉ClO
Key Features :
- A chloro alcohol with a hydroxyl (-OH) and chlorine on adjacent carbons.
- Unlike this compound, this compound is highly polar and water-soluble due to the -OH group . Safety:
- Requires stringent handling due to acute toxicity; skin/eye contact necessitates immediate washing . This compound, lacking hydroxyl groups, may exhibit lower acute toxicity but could pose environmental hazards due to its lipophilic nature.
Chloroacetone (1-Chloro-2-propanone)
Molecular Formula : C₃H₅ClO
Key Features :
- A short-chain chloro ketone with a chlorine atom and carbonyl group.
- The carbonyl group increases reactivity in nucleophilic substitutions compared to this compound’s alkene-dominated reactivity . Applications:
- Used as a tear gas precursor, highlighting its irritant properties.
Chlordane (Technical Mixture)
Molecular Formula : C₁₀H₆Cl₈ (varies with components)
Key Features :
- A complex organochlorine pesticide with multiple chlorine atoms and a bicyclic structure.
- Physical State:
- Viscous liquid (as a eutectic mixture), contrasting with this compound’s likely lower viscosity as a simpler alkene.
Data Table: Comparative Properties of this compound and Analogues
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